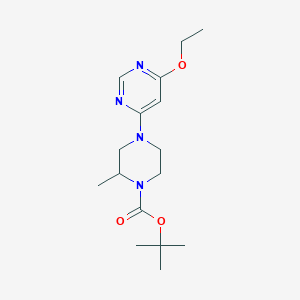

Tert-butyl 4-(6-ethoxypyrimidin-4-yl)-2-methylpiperazine-1-carboxylate

Description

Tert-butyl 4-(6-ethoxypyrimidin-4-yl)-2-methylpiperazine-1-carboxylate (molecular formula: C₁₆H₂₆N₄O₃, molecular weight: 322.40 g/mol) is a piperazine-based compound featuring a 6-ethoxypyrimidine substituent at the 4-position and a methyl group at the 2-position of the piperazine ring. The tert-butyl carbamate group serves as a protective moiety, enhancing stability during synthetic processes. This compound is primarily utilized as an intermediate in medicinal chemistry for the development of bioactive molecules, particularly in kinase inhibitors and antimalarial agents .

Properties

IUPAC Name |

tert-butyl 4-(6-ethoxypyrimidin-4-yl)-2-methylpiperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26N4O3/c1-6-22-14-9-13(17-11-18-14)19-7-8-20(12(2)10-19)15(21)23-16(3,4)5/h9,11-12H,6-8,10H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNAVFGQFFIMUNW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC=NC(=C1)N2CCN(C(C2)C)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301121612 | |

| Record name | 1-Piperazinecarboxylic acid, 4-(6-ethoxy-4-pyrimidinyl)-2-methyl-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301121612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.40 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1353972-65-2 | |

| Record name | 1-Piperazinecarboxylic acid, 4-(6-ethoxy-4-pyrimidinyl)-2-methyl-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1353972-65-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Piperazinecarboxylic acid, 4-(6-ethoxy-4-pyrimidinyl)-2-methyl-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301121612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(6-ethoxypyrimidin-4-yl)-2-methylpiperazine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Piperazine Ring: The piperazine ring can be synthesized through a cyclization reaction involving ethylenediamine and a suitable dihaloalkane under basic conditions.

Introduction of the Tert-butyl Group: The tert-butyl group is introduced via a nucleophilic substitution reaction using tert-butyl chloride and a strong base such as sodium hydride.

Attachment of the Ethoxypyrimidine Moiety: The ethoxypyrimidine group is attached through a nucleophilic aromatic substitution reaction, where the piperazine nitrogen attacks the electrophilic carbon of the ethoxypyrimidine.

Formation of the Carboxylate Group: The carboxylate group is introduced through esterification, typically using tert-butyl chloroformate and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Key Steps:

-

Formation of 4-Ethoxypyrimidine Intermediate

-

Introduction of Piperazine

Deprotection of the Boc Group

The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions to generate the free piperazine derivative.

Conditions and Outcomes:

| Acid | Solvent | Temperature | Yield (%) | Source |

|---|---|---|---|---|

| Trifluoroacetic acid (TFA) | CHCl | Room temp. | 67–71 | |

| HCl (4M in dioxane) | Dioxane | 0°C | 81–82 |

Reaction Example:

Functionalization of the Pyrimidine Ring

The 6-ethoxy group on the pyrimidine can undergo further transformations:

Alkoxy Group Modification

-

Transetherification : Reaction with alcohols (e.g., benzyl alcohol) in the presence of CsCO and CuI in toluene at 130°C replaces the ethoxy group with alternative alkoxy substituents .

-

Oxidation/Reduction : The ethoxy group can be oxidized to a ketone or reduced to a methylene group using standard protocols (e.g., Pd/C or BH·THF) .

Cross-Coupling Reactions

-

Buchwald-Hartwig Amination : The 2-chloro substituent (prior to piperazine introduction) can undergo palladium-catalyzed coupling with amines to install diverse amino groups .

Stability and Reactivity Data

| Property | Value/Observation | Source |

|---|---|---|

| Thermal stability | Stable up to 150°C (decomposition) | |

| Hydrolytic stability | Resists hydrolysis at pH 4–9 | |

| Reactivity with Grignard reagents | Forms C–C bonds at the 4-position |

Key Synthetic Challenges and Solutions

-

Regioselectivity in SN_\text{N}NAr : The 4-position of pyrimidine is more reactive than the 2-position due to electronic effects, enabling selective ethoxy substitution .

-

Boc Deprotection Side Reactions : Overexposure to HCl or TFA can lead to pyrimidine ring degradation; controlled reaction times (1–3 hr) mitigate this .

Scientific Research Applications

Tert-butyl 4-(6-ethoxypyrimidin-4-yl)-2-methylpiperazine-1-carboxylate is a complex organic compound with a molecular weight of approximately 294.35 g/mol. It integrates a tert-butyl group, a pyrimidine derivative, and a piperazine moiety. The ethoxy group on the pyrimidine ring enhances its solubility and potential biological activity, making it a candidate for applications in medicinal chemistry and drug development.

Research Applications

- Medicinal Chemistry and Drug Development this compound is a candidate for medicinal chemistry and drug development because the presence of the ethoxy group on the pyrimidine ring enhances its solubility and potential biological activity.

- Biological Activities Compounds similar to this compound exhibit significant biological activities.

- Binding Affinity Studies Interaction studies involving this compound have focused on its binding affinity to various receptors and enzymes.

Structural Similarity

Several compounds share structural similarities with this compound.

Mechanism of Action

The mechanism of action of tert-butyl 4-(6-ethoxypyrimidin-4-yl)-2-methylpiperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxypyrimidine moiety can interact with nucleic acids or proteins, while the piperazine ring can modulate the compound’s binding affinity and selectivity. The tert-butyl group provides steric hindrance, influencing the compound’s overall reactivity and stability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, highlighting differences in substituents, physicochemical properties, and applications:

Key Structural and Functional Differences :

Pyrimidine Substituents :

- The 6-ethoxy group in the target compound enhances electron-donating properties compared to chloro (electron-withdrawing) or methylthio (polarizable) groups in analogs . Ethoxy groups improve metabolic stability but may reduce reactivity in cross-coupling reactions .

- Dichloropyrimidine analogs (e.g., ) exhibit higher electrophilicity, favoring nucleophilic substitution reactions in antimalarial drug development.

Fluorophenyl-substituted analogs (e.g., ) demonstrate improved oral bioavailability due to enhanced lipophilicity, a trait absent in the ethoxy-pyrimidine variant .

Synthetic Routes :

Biological Activity

Tert-butyl 4-(6-ethoxypyrimidin-4-yl)-2-methylpiperazine-1-carboxylate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a piperazine ring substituted with a tert-butyl group and an ethoxypyrimidine moiety, which are critical for its biological activity. The molecular formula is with a molecular weight of approximately 322.40 g/mol. The presence of the ethoxypyrimidine group is particularly significant as it may enhance the compound's interaction with biological targets.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. The ethoxypyrimidine moiety can engage with nucleic acids or proteins, while the piperazine ring may modulate binding affinity and selectivity. The tert-butyl group contributes steric hindrance, influencing both reactivity and stability.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that piperazine derivatives can possess significant activity against Mycobacterium tuberculosis , suggesting that this compound may also have potential as an antitubercular agent .

Neuroprotective Effects

In vitro studies have demonstrated that related compounds can protect neuronal cells from oxidative stress and apoptosis. For example, one study showed that certain piperazine derivatives could inhibit amyloid-beta aggregation, a key factor in Alzheimer's disease pathology. This suggests that this compound might also offer neuroprotective effects by modulating similar pathways .

Case Studies

- Antimycobacterial Activity : A study screened various piperazine derivatives for their ability to inhibit Mycobacterium tuberculosis . Among the compounds tested, those with structural similarities to this compound exhibited promising results, indicating potential for further development as antimycobacterial agents .

- Neuroprotective Studies : In a separate investigation focused on neuroprotection, compounds structurally related to this compound were shown to reduce cell death in astrocytes induced by amyloid-beta peptides. This highlights the potential for this compound in addressing neurodegenerative diseases .

Summary Table of Biological Activities

Q & A

Q. Key Considerations :

- Steric hindrance from the 2-methyl group on the piperazine ring may necessitate prolonged reaction times.

- Microwave-assisted synthesis (e.g., 100°C for 3 hours) can accelerate coupling steps .

(Advanced) How can reaction conditions be optimized to address low yields in piperazine-pyrimidine coupling reactions?

Low yields often arise from incomplete substitution due to steric effects or competing side reactions. Optimization strategies include:

- Temperature Control : Increasing reaction temperature (e.g., 120°C) to enhance nucleophilic attack .

- Base Selection : Using stronger bases like NaH in DMF for deprotonation of the piperazine nitrogen .

- Catalyst Addition : Employing Pd-based catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura coupling when boronate esters are intermediates .

- Microwave Irradiation : Reducing reaction time from 12 hours to 3 hours while maintaining >90% yield .

Q. Data Contradictions :

- Yields for similar reactions vary (e.g., 62% vs. 80%) due to differences in halogen leaving groups (Cl vs. Br) and solvent polarity .

(Basic) What spectroscopic and crystallographic techniques are critical for characterizing this compound?

Q. Challenges :

- Overlapping signals in crowded regions (e.g., δ 3.4–3.8 ppm) may require 2D NMR (COSY, HSQC) for assignment .

(Advanced) How can computational modeling predict the biological activity of derivatives of this compound?

- Molecular Docking : Simulations using AutoDock or Schrödinger Suite can predict binding affinities to targets like dopamine D₂ receptors, leveraging the piperazine core’s conformational flexibility .

- QSAR Studies : Correlating substituent effects (e.g., ethoxy vs. methoxy groups) with activity using descriptors like logP and polar surface area .

- MD Simulations : Assessing stability of ligand-receptor complexes over 100-ns trajectories to prioritize derivatives for synthesis .

Q. Case Study :

- Piperazine-pyrimidine analogs showed nanomolar activity in kinase inhibition assays, guided by docking into ATP-binding pockets .

(Advanced) How can structural modifications enhance the compound’s metabolic stability?

- Bioisosteric Replacement : Substituting the ethoxy group with trifluoromethoxy to reduce CYP450-mediated oxidation .

- Piperazine Rigidification : Introducing spirocyclic or fused rings to limit off-target interactions and improve pharmacokinetics .

- Prodrug Strategies : Adding hydrolyzable esters to the tert-butyl group for controlled release in vivo .

Q. Validation :

- In vitro microsomal stability assays (human liver microsomes) quantify half-life improvements (e.g., from 2 h to >6 h) .

(Data Contradiction) How can researchers reconcile discrepancies in reported crystallographic data for similar piperazine derivatives?

- Refinement Protocols : Use SHELXL for high-resolution refinement, accounting for disorder in tert-butyl groups or solvent molecules .

- Validation Tools : Check R-factors (e.g., R₁ < 0.05) and electron density maps (e.g., residual density < 0.5 eÅ⁻³) to ensure data reliability .

- Thermal Parameters : Anisotropic displacement parameters (ADPs) for non-H atoms should align with expected bond lengths and angles .

Q. Example :

- In tert-butyl 4-(2-hydroxyphenyl)pyrimidin-5-yl derivatives, hydrogen bonding (O–H···N) stabilizes the crystal lattice, validated by Hirshfeld surface analysis .

Synthesis Optimization Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.